Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, characterized by the presence of fluorine and iodine substituents. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for drug development targeting various diseases, including cancer and infections. The compound's unique structural features contribute to its reactivity and biological activity.
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate can be derived from various synthetic pathways that involve the modification of indazole derivatives. Its synthesis typically utilizes starting materials such as 4-methyl-1H-indazole and involves halogenation steps to introduce the fluorine and iodine atoms.
This compound is classified under indazole derivatives, which are known for their diverse biological activities. It falls within the broader category of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in the ring structure.
The synthesis of methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate generally involves several key steps:
Industrial production may leverage continuous flow reactors and automated systems to enhance yield and efficiency while optimizing reaction conditions and reagent costs.
The molecular formula of methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is . The structure features an indazole core with a methyl ester at the 4-position, a fluorine atom at the 6-position, and an iodine atom at the 3-position.
Key structural data includes:
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate can participate in various chemical reactions:
The specific conditions for these reactions often depend on the nature of the substituents present on the indazole ring and the desired end products.
The mechanism of action for methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The presence of halogens (fluorine and iodine) enhances binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. Understanding these interactions is crucial for developing therapeutic applications.
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate typically appears as a solid with specific melting points that may vary based on purity.
Key chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR) provide insights into its functional groups and structural characteristics .
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate has several significant scientific applications:
This compound's diverse applications underscore its importance in ongoing research within various scientific fields.
Sequential halogenation is essential for installing fluorine and iodine at specific positions on the indazole scaffold. A robust approach involves initial bromination at C6, followed by iodination at C3, and concludes with esterification. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate (CAS 885523-89-7), a structural analog, exemplifies this strategy:
Table 1: Sequential Halogenation Protocol for Methyl 6-Fluoro-3-iodo-1H-indazole-4-carboxylate
Step | Target Position | Reagents | Solvent | Key Intermediate |
---|---|---|---|---|
1 | C6 (Fluorination) | HF/Pyridine or Selectfluor | DMF or Acetonitrile | 6-Fluoro-1H-indazole-4-carboxylate |
2 | C3 (Iodination) | I₂, CuI, DMEDA | 1,4-Dioxane | 3-Iodo-6-fluoro-1H-indazole-4-carboxylate |
3 | C4 (Esterification) | SOCl₂/MeOH or DCC/DMAP | THF or Toluene | Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate |
Pd-catalyzed cross-coupling (e.g., Suzuki reactions) further leverages the C3-iodo group for C-C bond formation, enabling access to 3-arylindazole libraries [10].
Iodination efficiency at C3 hinges on catalyst systems and temperature control:
Table 2: Optimized Conditions for Key Halogenation Steps
Reaction Type | Optimal Reagents | Temperature | Time (h) | Yield Range | Critical Parameters |
---|---|---|---|---|---|
C3-Iodination | I₂, CuI, DMEDA, KI | Reflux | 48 | 75–85% | O₂ exclusion, <1.5 equiv I₂ |
C6-Fluorination | KF, [18]Crown-6, DMSO | 100°C | 12 | 60–70% | Anhydrous conditions, sealed vessel |
Late-Stage Iodination | ICl, CH₂Cl₂ | 0°C to RT | 2 | >90% | Temperature control, stoichiometric ICl |
Protecting groups prevent N2-alkylation during C4-esterification or C3-iodination:
Table 3: Protecting Group Strategies for Indazole Functionalization
Protecting Group | Target Site | Function | Deprotection Method | Yield Impact |
---|---|---|---|---|
Boc (N1) | N1 | Blocks N-alkylation during esterification | TFA/DCM | +15–20% vs. unprotected |
DHP (N1) | N1 | Directs iodination to C3 | PPTS/MeOH | +10% regioselectivity |
SEM (N1) | N1 | Stabilizes during fluorination | MgBr₂·OEt₂ | Minimal side products |
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram to kilogram | Milligram to gram |
Typical Yield (Overall) | 45–60% | 20–35% |
Purification | Column chromatography, recrystallization | Resin cleavage, HPLC |
Functional Group Tolerance | Broad (halogens, esters stable) | Limited (fluorine-sensitive steps) |
Best Use Case | Bulk API intermediate production | SAR exploration of 3-aryl variants |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: